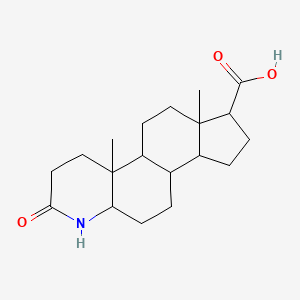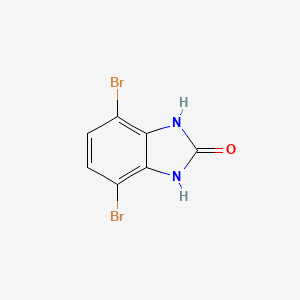
4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one is a brominated derivative of benzimidazole, a heterocyclic aromatic organic compoundIts molecular formula is C7H4Br2N2O, and it has a molecular weight of 291.93 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one typically involves the bromination of benzimidazole derivatives. One common method is the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as phosgene, triphosgene, or ureas . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process is typically carried out in specialized reactors to handle the corrosive nature of bromine and to ensure safety and efficiency .
化学反応の分析
Types of Reactions: 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states or dehalogenated products .
科学的研究の応用
4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
作用機序
The mechanism of action of 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential biochemical processes in microorganisms . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
4,7-Dibromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: This compound has similar bromination but differs in the presence of methyl groups.
5-Amino-1,3-dihydro-2H-benzimidazol-2-one: This compound has an amino group instead of bromine atoms.
4,7-Dibromo-2,1,3-benzothiadiazole: This compound contains a benzothiadiazole ring instead of a benzimidazole ring.
Uniqueness: 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
特性
CAS番号 |
69272-52-2 |
|---|---|
分子式 |
C7H4Br2N2O |
分子量 |
291.93 g/mol |
IUPAC名 |
4,7-dibromo-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H4Br2N2O/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12) |
InChIキー |
HMZICMLGPYLZJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1Br)NC(=O)N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


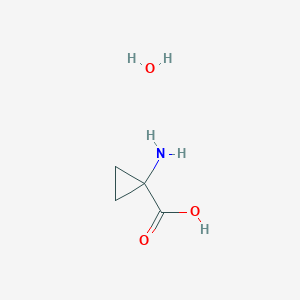
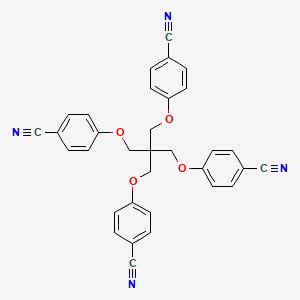
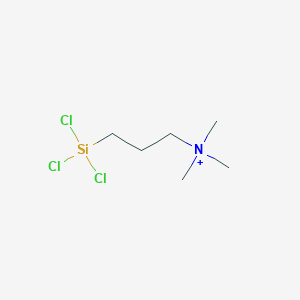
![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)
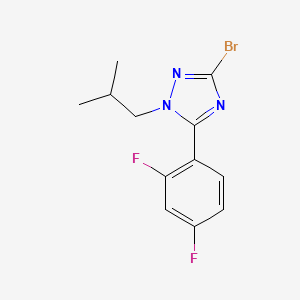
![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)
![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)
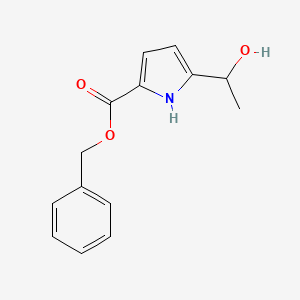

![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
![Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-](/img/structure/B12521026.png)
